4,5-Dimethoxy-2-(methylthio)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-(methylthio)aniline typically involves the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as lithium hydroxide . The reaction proceeds under mild conditions, with a reduced reaction temperature and shortened reaction time compared to traditional methods that use sodium hydroxide . The methylation reaction yields veratrole (1,2-dimethoxybenzene), which can then be further functionalized to introduce the thiomethyl and amino groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and safety. The use of lithium hydroxide instead of sodium hydroxide enhances the stability and safety of the reaction, allowing for a more efficient and cost-effective production process . The reaction does not require reflux conditions, simplifying the operation and further improving safety .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-(methylthio)aniline undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4,5-Dimethoxy-2-(methylthio)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-(methylthio)aniline involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo oxidation to form reactive intermediates that interact with cellular components. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Veratrole (1,2-dimethoxybenzene): Lacks the thiomethyl and amino groups, making it less reactive in certain chemical reactions.
4-Methylthio-2,5-dimethoxyaniline: Similar structure but different substitution pattern on the benzene ring.
4-Amino-3-methylthioanisole: Contains a methoxy group instead of a dimethoxybenzene core.
Uniqueness
4,5-Dimethoxy-2-(methylthio)aniline is unique due to the presence of both thiomethyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
4,5-dimethoxy-2-methylsulfanylaniline |
InChI |
InChI=1S/C9H13NO2S/c1-11-7-4-6(10)9(13-3)5-8(7)12-2/h4-5H,10H2,1-3H3 |
InChI Key |
WFGWVQXJHWFWHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)SC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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